Imiloxan [(±)-2-(1-Ethyl-2-imidazoyl)methyl-1,4-benzodioxane hydrochloride] [] is a synthetic organic compound widely employed in scientific research as a pharmacological tool. It belongs to the class of α2-adrenoceptor antagonists, specifically exhibiting selectivity for the α2B-adrenoceptor subtype [, ]. This selectivity makes Imiloxan particularly valuable for studying the roles of different α2-adrenoceptor subtypes in various physiological and pathological processes.
Imiloxan is a chemical compound recognized primarily for its role as a selective antagonist of the α2B adrenergic receptor. This receptor is part of the adrenergic signaling pathway, which plays a significant role in various physiological processes, including cardiovascular regulation. Although imiloxan has not progressed to clinical use, it has been extensively studied in scientific research for its pharmacological properties and potential therapeutic implications.
Imiloxan is classified as an adrenergic receptor antagonist, specifically targeting the α2B subtype of adrenergic receptors. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name and is associated with the chemical identifier 81167-22-8. The compound is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
Imiloxan's molecular structure features an imidazole ring, which is essential for its interaction with adrenergic receptors. The compound's molecular formula is CHNO, indicating a complex arrangement that contributes to its pharmacological properties.
Imiloxan undergoes various chemical reactions that can alter its structure and properties:
These reactions are essential for understanding how imiloxan can be modified for potential therapeutic applications or how it may behave in biological systems.
Imiloxan functions primarily as a selective antagonist for the α2B adrenergic receptor. Upon binding to this receptor, it inhibits its activity, which leads to various physiological effects:
Imiloxan possesses several notable physical and chemical properties:
These properties are crucial for determining how imiloxan can be utilized in laboratory settings or potential formulations.
Imiloxan has several applications in scientific research:
Imiloxan hydrochloride (1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole hydrochloride) represents a historically significant α₂-adrenoceptor antagonist, particularly noted for its selectivity profile. Its development exemplifies the application of medicinal chemistry principles to optimize receptor selectivity through systematic structural modifications.
The synthesis of Imiloxan (Compound 13) follows a classic route representative of early 1980s medicinal chemistry approaches to 2-substituted imidazoles. The core strategy involves the condensation of an appropriately functionalized benzodioxan precursor with an ethylimidazole derivative [1].
Key Synthetic Steps:
Table 1: Key Synthetic Methods for Imidazole-Based α₂-Antagonists
Method | Key Conditions | Target Compound | Yield Range | Primary Advantages/Limitations |
---|---|---|---|---|
Direct N-Alkylation | Alkyl Halide, Base (K₂CO₃), DMF, 80-120°C | Imiloxan (13) and analogs | 40-75% | Straightforward; Potential for N1/N3 alkylation impurities |
Reductive Amination | Aldehyde, Reducing Agent (e.g., NaBH₃CN) | N/A for Imiloxan | N/A | Higher selectivity possible; Not used historically |
MOF-Catalyzed Alkylation | Alcohol, Heterogeneous Catalyst (e.g., UiO-66-PPh₂-Ir) | N/A | >90% (reported) | High selectivity/yield; Modern, green approach; Not applied |
This direct alkylation route, while efficient for early analogs, presents challenges in regioselectivity (competition between N1 and N3 alkylation on the imidazole) and often requires purification to isolate the desired isomer. Modern approaches explored in related contexts, such as Metal-Organic Framework (MOF)-catalyzed N-alkylation using alcohols via borrowing hydrogen methodology, offer potential advantages in atom economy and selectivity [2] [8]. However, these were not employed in the original synthesis of Imiloxan.
The nature of the substituent on the imidazole nitrogen (N1) proved critical in defining the α₂-adrenoceptor subtype selectivity profile of compounds like Imiloxan. Systematic exploration of various N1-alkyl groups revealed profound effects on both affinity and selectivity.
Critical Findings:
Table 2: Impact of N1-Alkyl Group on α₂-Adrenoceptor Antagonist Properties
N1-Substituent | Representative Compound | α₂-Antagonist Potency | α₂-Selectivity (vs. α₁) | Notes on Subtype Selectivity |
---|---|---|---|---|
Methyl | Analog of 13 | Moderate | Moderate | Lower potency and selectivity than ethyl analog |
Ethyl | Imiloxan (13) | High | High | Prototype; High α₂B selectivity |
n-Propyl | Analog of 13 | Reduced | Reduced | Larger size detrimental |
Allyl | Indoline 4d [6] | High (α₂B) | Moderate | Enhanced α₂B selectivity in related scaffold |
The selectivity of Imiloxan, particularly its α₂B preference, was subsequently linked to its ability to differentiate between precoupled and ligand-activated states of the α₂A receptor, suggesting effector pathway-dependent differential antagonism, a phenomenon observed with other selective ligands [4].
The 1,4-benzodioxan moiety linked via a methylene bridge to the imidazole C2 position is the other critical pharmacophore element in Imiloxan. Extensive structure-activity relationship (SAR) studies explored modifications to this fused ring system and the linker.
Key Structural Variations and Findings:
Table 3: Influence of Benzodioxan and Linker Modifications on Antagonist Properties
Modification | Example Compound/Descriptor | α₂-Antagonist Potency vs. Imiloxan | α₂-Selectivity vs. Imiloxan | Key Property Change |
---|---|---|---|---|
None (Methylene Linker) | Imiloxan (13) | Reference (High) | Reference (High) | logD = 2.31; Good CNS penetration predicted |
Direct Link (No Spacer) | 2-(1,4-Benzodioxan-2-yl)imidazole | ↓↓ Substantially Lower | ↓↓ Lower | Loss of conformational flexibility |
Ethylene Linker (n=2) | 2-[2-(1,4-Benzodioxan-2-yl)ethyl]imidazole | ↓ Lower | ↓ Reduced | Increased flexibility/length disrupts fit |
Benzodioxan Substitution | e.g., Chloro, Methoxy derivatives | ↓ → ↓↓ (Position dependent) | ↓ → ↓↓ | Often reduces potency/selectivity; Alters logD |
Dihydrobenzofuran Replacemt | Idazoxan, RX series [4] [6] | Variable (Often High) | Variable (Different Subtype Profile) | Different O-atom geometry; Altered selectivity |
Phenyl Replacement | 2-Benzylimidazole | ↓↓ Very Low | ↓↓ Very Low | Lacks critical dioxolane oxygen pharmacophores |
The SAR unequivocally demonstrated that the combination of the unsubstituted 1,4-benzodioxan moiety, the methylene linker, the 2-position substitution on the imidazole ring, and the N1-ethyl group present in Imiloxan constituted the optimal structure within this specific chemical series for achieving high potency and selectivity as an α₂-adrenoceptor antagonist, particularly favoring the α₂B subtype, while maintaining physicochemical properties conducive to CNS activity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7